1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane
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Overview
Description
1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-2-azaspiro[35]nonane is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyrrole derivative, the compound can be synthesized through a series of nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, temperature control, and solvent selection to facilitate the desired reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in ethanol.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1-[3-(4-Chlorophenyl)propoxy]propyl-piperidine: Similar in structure but with different functional groups, leading to distinct properties and applications.
1,3,5-Trisubstituted-1H-pyrazoles: Share some structural similarities but differ in their reactivity and biological activities.
Uniqueness
1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane is unique due to its spiro structure, which imparts specific steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H24N2 |
---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
3-(1-propan-2-ylpyrrol-3-yl)-2-azaspiro[3.5]nonane |
InChI |
InChI=1S/C15H24N2/c1-12(2)17-9-6-13(10-17)14-15(11-16-14)7-4-3-5-8-15/h6,9-10,12,14,16H,3-5,7-8,11H2,1-2H3 |
InChI Key |
BXXQBLLRXOCIEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=C1)C2C3(CCCCC3)CN2 |
Origin of Product |
United States |
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